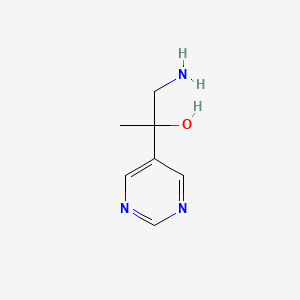

1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Description

Significance of Stereodefined Scaffolds in Contemporary Chemical Research

Stereodefined scaffolds, which are molecular backbones with fixed and well-defined three-dimensional structures, are crucial in modern drug discovery and materials science. The precise spatial arrangement of atoms in a chiral molecule is critical for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. hmdb.ca The use of rigid and stereochemically defined scaffolds allows for the systematic exploration of the chemical space and the optimization of molecular properties. hmdb.ca The conformational restriction of ligands is a known strategy to achieve high receptor affinity. hmdb.ca

Role of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry and Molecular Design

The pyrimidine ring is a vital heterocyclic scaffold found in a multitude of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil), vitamins, and numerous pharmaceuticals. researchgate.net Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The presence of nitrogen atoms in the pyrimidine ring provides sites for hydrogen bonding and coordination with biological macromolecules, making it a privileged structure in medicinal chemistry and molecular design. appchemical.com The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of its electronic and steric properties, thereby influencing its biological activity.

Rationale for Comprehensive Investigation of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

The chemical structure of this compound combines the key features of a chiral amino alcohol and a pyrimidine moiety. This unique combination suggests that the compound could serve as a valuable building block for the synthesis of novel molecules with interesting biological and chemical properties. The pyrimidine ring at the 2-position of the propan-2-ol backbone introduces a heterocyclic component with potential for diverse biological interactions, while the chiral amino alcohol provides a stereodefined scaffold for further synthetic elaboration. A comprehensive investigation of this compound is therefore warranted to explore its synthetic accessibility, chemical properties, and potential applications.

Overview of Research Trajectories and Methodological Approaches

The study of a novel chiral amino alcohol like this compound would typically follow several research trajectories. The initial focus would be on the development of efficient and stereoselective synthetic routes. Modern synthetic methodologies, such as multicomponent reactions and catalytic asymmetric synthesis, would be prime candidates for exploration. For instance, iridium-catalyzed multicomponent synthesis has emerged as a sustainable method for preparing substituted pyrimidines from alcohols and amidines. researchgate.netnih.govfrontiersin.orgorganic-chemistry.orgorganic-chemistry.org

Once synthesized, a thorough characterization of the compound's structure and stereochemistry would be essential. This would involve a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chiroptical methods like Circular Dichroism (CD) to confirm its absolute configuration.

Subsequent research would likely explore the reactivity of the amino and hydroxyl groups for further functionalization, and investigate the potential of the pyrimidine nitrogen atoms to act as ligands for metal coordination. Finally, the biological activity of the compound and its derivatives would be assessed through various in vitro and in vivo assays to identify any potential therapeutic applications.

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Chiral Centers | 1 (at C2) |

| Functional Groups | Primary Amine (-NH₂), Tertiary Alcohol (-OH), Pyrimidine Ring |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-amino-2-pyrimidin-5-ylpropan-2-ol |

InChI |

InChI=1S/C7H11N3O/c1-7(11,4-8)6-2-9-5-10-3-6/h2-3,5,11H,4,8H2,1H3 |

InChI Key |

GPLKXRUEBFHNMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)(C1=CN=CN=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure 1 Amino 2 Pyrimidin 5 Yl Propan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for Chiral Amino Alcohol Synthesis

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For a chiral amino alcohol like 1-Amino-2-(pyrimidin-5-yl)propan-2-ol, the primary strategic disconnections involve the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds adjacent to the stereogenic center.

Scheme 1: Key Retrosynthetic Disconnections for this compound

C-C Bond Disconnection (Route A): This disconnection points to a pyrimidine-containing ketone, specifically 1-(pyrimidin-5-yl)propan-1-one, and a nucleophilic aminating agent. The chirality can be introduced in the subsequent C-C bond formation or through asymmetric reduction of an intermediate.

C-N Bond Disconnection (Route B): This approach disconnects the amino group, suggesting an electrophilic aminating agent and a chiral alcohol precursor, 2-(pyrimidin-5-yl)propan-2-ol. Alternatively, this route could involve the asymmetric amination of a suitable precursor.

Alternative C-C Bond Disconnection (Route C): This strategy involves the disconnection of the methyl group, leading to a 2-(pyrimidin-5-yl)oxirane intermediate. The subsequent nucleophilic opening of the epoxide with an appropriate methylating or aminating reagent can establish the desired stereochemistry.

These disconnections pave the way for a variety of forward synthetic strategies, each with its own set of advantages and challenges in achieving high enantioselectivity.

Enantioselective Catalytic Approaches

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules, offering efficient routes to enantiomerically pure compounds from prochiral precursors.

Asymmetric Hydrogenation and Transfer Hydrogenation Strategies

Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones and imines, making them highly suitable for the synthesis of chiral amino alcohols.

Asymmetric Hydrogenation of α-Amino Ketones: A plausible route to this compound involves the asymmetric hydrogenation of the corresponding α-amino ketone, 1-amino-1-(pyrimidin-5-yl)propan-2-one. This strategy has been successfully applied to a range of α-primary amino ketones, affording chiral vicinal amino alcohols with high yields and enantioselectivities. nih.gov Cobalt-catalyzed systems, in particular, have shown remarkable efficiency, benefiting from an amino-group-assisted coordination. nih.gov

Table 1: Examples of Asymmetric Hydrogenation of α-Amino Ketones

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Co-catalyst with chiral ligand | α-Primary amino ketones | Up to 99% | nih.gov |

| RuCl2(diphosphine)(1,2-diamine) | Amino ketones | High | scilit.com |

| Cationic Rh(I)-AMPP complexes | α, β, and γ-Aminoketones | High | scilit.com |

Asymmetric Transfer Hydrogenation of Imines: An alternative approach involves the asymmetric transfer hydrogenation of an N-substituted imine derived from 1-(pyrimidin-5-yl)ethan-1-one. This method has proven effective for a variety of ketimines. ua.esnih.gov For instance, the use of a ruthenium catalyst with an achiral ligand like 2-amino-2-methylpropan-1-ol can achieve high enantioselectivity in the reduction of N-(tert-butylsulfinyl)imines. ua.es Microwave irradiation has been shown to significantly enhance the efficiency of these reactions. ua.es

Asymmetric Aldol (B89426) and Mannich-Type Reactions for C-C and C-N Bond Formation

Asymmetric aldol and Mannich-type reactions are fundamental C-C and C-N bond-forming reactions, respectively, that can be employed to construct the chiral amino alcohol framework with high stereocontrol.

Asymmetric Aldol Reaction: An asymmetric aldol reaction between a pyrimidine-5-carbaldehyde (B119791) and a suitable enolate equivalent could be a viable strategy. The resulting β-hydroxy carbonyl compound can then be further manipulated to yield the target amino alcohol. While challenging, the asymmetric aldol reaction with formaldehyde (B43269) as a C1 electrophile has been developed, showcasing the potential to introduce a hydroxymethyl group asymmetrically. nih.gov

Asymmetric Mannich Reaction: The asymmetric Mannich reaction offers a direct route to β-amino carbonyl compounds. The addition of an enolate equivalent to an imine derived from pyrimidine-5-carbaldehyde, catalyzed by a chiral catalyst, would provide a precursor to this compound. Urea derivatives have been shown to be effective catalysts for the asymmetric Mannich reaction of imines with silyl (B83357) ketene (B1206846) acetals, yielding β-aryl-β-amino acids with high enantioselectivity. acs.org

Chemoenzymatic Transformations and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

Enzyme-Catalyzed Reductive Amination: Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org This approach could be applied to 1-hydroxy-1-(pyrimidin-5-yl)propan-2-one to directly furnish the target molecule. The use of whole-cell biocatalysts containing the AmDH and a cofactor regeneration system simplifies the process. frontiersin.org

Transaminase-Catalyzed Reactions: Transaminases are another class of enzymes that can be utilized for the synthesis of chiral amines and amino alcohols. A coupled system of a transketolase and a transaminase has been used to synthesize (2S,3R)-2-amino-1,3,4-butanetriol from non-chiral starting materials, demonstrating the potential of multi-enzyme cascades. nih.gov

Table 2: Examples of Chemoenzymatic and Biocatalytic Synthesis of Chiral Amino Alcohols

| Enzyme/Biocatalyst | Reaction Type | Substrate | Product | Key Findings | Reference |

| Engineered Amine Dehydrogenase | Asymmetric Reductive Amination | 1-hydroxy-2-butanone | (S)-1-aminobutan-2-ol | High conversion and >99% ee | frontiersin.org |

| Transketolase and Transaminase | Coupled Enzyme Cascade | Glycolaldehyde and hydroxypyruvate | (2S,3R)‐2‐amino‐1,3,4‐butanetriol | Full conversion in a continuous-flow microreactor | nih.gov |

| Styrene Monooxygenase and Amine Dehydrogenase | Linear and Divergent Enzymatic Cascades | L-phenylalanine | Enantiopure phenylethanolamine and 2-phenylglycinol | High-yield synthesis from a renewable source | nih.gov |

Diastereoselective Synthetic Routes and Stereochemical Control

Diastereoselective reactions, where a new stereocenter is formed under the influence of an existing one, provide a powerful strategy for asymmetric synthesis.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Oxazolidinones, popularized by David Evans, are highly effective chiral auxiliaries for various asymmetric reactions, including aldol additions and alkylations. wikipedia.org An N-acyl oxazolidinone derived from a pyrimidine (B1678525) carboxylic acid could be subjected to a diastereoselective aldol reaction with a suitable electrophile to introduce the chiral hydroxyl group. Subsequent removal of the auxiliary would afford the desired amino alcohol precursor.

Pseudoephedrine is another practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, and aldehydes. wikipedia.org The attachment of a pyrimidine-containing acyl group to pseudoephedrine would allow for diastereoselective transformations at the α-position.

The strategic application of these advanced synthetic methodologies provides a robust toolkit for the efficient and highly selective synthesis of enantiopure this compound, a promising building block for the development of novel therapeutic agents.

Substrate-Controlled Diastereoselection

Substrate-controlled diastereoselection is a powerful strategy for synthesizing specific stereoisomers by leveraging the influence of a pre-existing chiral center within the substrate. In the context of this compound, this approach typically begins with an enantiopure precursor, such as an α-amino aldehyde or ketone derived from a natural amino acid. rsc.orgresearchgate.net

A plausible synthetic pathway involves the diastereoselective addition of a methyl organometallic reagent to a chiral N-protected 1-amino-1-(pyrimidin-5-yl)ethan-2-one intermediate. The stereochemical outcome of such an addition is governed by established stereochemical models, such as the Felkin-Anh or Cram-chelation models. researchgate.net The steric bulk of the pyrimidine ring and the chosen nitrogen protecting group (PG) play a crucial role in directing the nucleophilic attack of the methyl group to one face of the ketone, thereby establishing the desired relative stereochemistry at the newly formed tertiary alcohol center. researchgate.net The efficiency of this facial selection is highly dependent on the reaction conditions and the nature of the reactants.

For instance, chelation control can be achieved with certain protecting groups and metal ions, leading to a rigid cyclic transition state that favors one diastereomer. Conversely, non-chelating conditions would favor the Felkin-Anh model, where the largest substituent orients itself anti-periplanar to the incoming nucleophile. researchgate.net

| N-Protecting Group (PG) | Methyl Reagent | Proposed Control Model | Hypothetical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Boc (non-chelating) | CH₃Li | Felkin-Anh | 90:10 |

| Dibenzyl (non-chelating) | CH₃MgBr | Felkin-Anh | 95:5 |

| PMP (chelating potential) | CH₃MgBr + CeCl₃ | Cram-Chelation | >98:2 |

Novel Synthetic Route Development and Optimization

Modern organic synthesis continually seeks more efficient, versatile, and sustainable methods. The development of novel routes to this compound focuses on convergent strategies that build the core structure with high stereochemical control in fewer steps.

Recent advances in catalysis offer innovative pathways to chiral amino alcohols. One promising approach is the copper-hydride catalyzed stereodivergent hydroamination of enals or enones. nih.gov This methodology allows for the synthesis of all possible stereoisomers of an amino alcohol by selecting the appropriate enantiomer of the catalyst and geometry of the substrate. nih.gov A hypothetical route could start with a pyrimidine-substituted enone, which undergoes a sequential, one-pot hydrosilylation and hydroamination to generate the target molecule with two contiguous stereocenters. nih.gov

Organocatalysis provides another powerful tool for the asymmetric synthesis of complex molecules. The asymmetric Michael addition of ketones to nitroolefins, often catalyzed by chiral secondary amines like prolinol derivatives, is a well-established method for creating γ-nitro ketones with high enantioselectivity. researchgate.netmdpi.com A novel pathway could involve the Michael addition of acetone (B3395972) to a (E)-5-(2-nitrovinyl)pyrimidine, followed by reduction of the nitro group and subsequent functional group manipulations to yield the desired amino alcohol. The mechanism proceeds through the formation of a chiral enamine intermediate from the catalyst and the ketone, which then attacks the nitroolefin with high facial selectivity. researchgate.net

The integration of green chemistry principles is paramount for the development of sustainable and economically viable synthetic processes, particularly in the pharmaceutical industry. kuey.netresearchgate.netpowertechjournal.com The synthesis of pyrimidine derivatives has been a major focus for the application of greener methodologies, including the use of environmentally benign solvents, energy-efficient techniques, and recyclable catalysts. kuey.netrasayanjournal.co.in

Atom economy is a core principle of green chemistry, favoring reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are exemplary in this regard, often allowing for the construction of complex heterocyclic rings like pyrimidine in a single step from three or more starting materials. rasayanjournal.co.inorganic-chemistry.orgmdpi.com An MCR approach to a pyrimidine precursor could involve the condensation of an amidine, a ketone, and a one-carbon source, minimizing waste and synthetic steps. organic-chemistry.org

Furthermore, solvent-free reaction conditions, such as those achieved through mechanical ball milling or heating neat reactants, can significantly reduce environmental impact by eliminating the use and disposal of hazardous organic solvents. powertechjournal.comrasayanjournal.co.in These techniques often lead to shorter reaction times and simplified product workup. rasayanjournal.co.in

The shift from stoichiometric reagents to catalytic systems is a fundamental tenet of green chemistry. For pyrimidine synthesis, this includes the use of recyclable heterogeneous catalysts and biocatalysts. researchgate.netkuey.net Modern protocols for pyrimidine ring formation utilize various catalytic systems, including iron, copper, and iridium complexes, which can facilitate dehydrogenative or oxidative annulation reactions under milder conditions than classical methods. organic-chemistry.orgmdpi.com

Energy-efficient methods such as microwave and ultrasound irradiation have been successfully applied to the synthesis of pyrimidine derivatives, often resulting in dramatically reduced reaction times and improved yields. kuey.netrasayanjournal.co.innih.gov The use of greener solvents, such as water or biodegradable ionic liquids, further enhances the sustainability profile of the synthesis. kuey.netrasayanjournal.co.in

| Metric | Traditional Route | Green Route (Hypothetical) |

|---|---|---|

| Key Step | Multi-step functionalization of pyrimidine | One-pot multicomponent reaction organic-chemistry.org |

| Solvent | Chlorinated solvents (e.g., DCM, Chloroform) | Water or solvent-free (Ball Milling) rasayanjournal.co.in |

| Energy Input | Conventional heating (24h) | Microwave irradiation (30 min) nih.gov |

| E-Factor (Waste/Product Ratio) | High (>25) | Low (<5) kuey.net |

Green Chemistry Principles in Scalable Synthesis

Protecting Group Strategies and Orthogonal Deprotection Techniques

The synthesis of polyfunctional molecules like this compound, which contains both a primary amine and a tertiary alcohol, necessitates a robust protecting group strategy to ensure chemoselectivity during synthetic transformations. researchgate.net The concept of orthogonal protection is critical, allowing for the selective removal of one protecting group under specific conditions without affecting others. jocpr.comwikipedia.org

The primary amino group can be protected with a variety of groups, most commonly as a carbamate (B1207046). The tert-butoxycarbonyl (Boc) group is stable to many reaction conditions but is readily cleaved with acid (e.g., trifluoroacetic acid). The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, typically removed with piperidine (B6355638), while the benzyloxycarbonyl (Cbz) group is removed under hydrogenolysis conditions. researchgate.netwikipedia.org The tertiary alcohol can be protected as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is cleaved by fluoride (B91410) ions (e.g., TBAF), or as a benzyl (B1604629) (Bn) ether, which is removed by hydrogenolysis.

An orthogonal strategy would allow for selective functionalization. For example, protecting the amine as an Fmoc-carbamate and the alcohol as a TBDMS ether allows for the selective deprotection of the amine with piperidine to perform N-alkylation, leaving the TBDMS group intact. Conversely, treatment with TBAF would deprotect the alcohol for O-acylation, leaving the Fmoc group untouched. This precise control is essential for the synthesis of complex derivatives. jocpr.com

| Functional Group | Protecting Group (Abbr.) | Introduction Conditions | Cleavage Conditions (Orthogonal) |

|---|---|---|---|

| Amino (-NH₂) | tert-Butoxycarbonyl (Boc) | Boc₂O, Base (e.g., TEA, DMAP) | Acid (e.g., TFA, HCl) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., 20% Piperidine in DMF) wikipedia.org | |

| Benzyloxycarbonyl (Cbz) | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | |

| Alcohol (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride Source (e.g., TBAF, HF) jocpr.com |

| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |

Process Intensification and Reaction Engineering for Enhanced Yield and Selectivity

Process intensification in the context of producing enantiopure this compound aims to develop more compact, safer, and energy-efficient manufacturing processes. pharmafeatures.comblazingprojects.com This is often achieved through the application of novel reactor technologies and synthetic strategies that lead to significant improvements in reaction yield and selectivity. pharmasalmanac.com

A plausible synthetic route to this compound involves two key transformations: the asymmetric synthesis of the chiral tertiary alcohol and the introduction of the amino group. Process intensification strategies can be effectively applied to both stages.

Continuous Flow Chemistry

The transition from traditional batch reactors to continuous flow processing is a cornerstone of process intensification in pharmaceutical synthesis. pharmafeatures.comeuropeanpharmaceuticalreview.comrccostello.com For the synthesis of this compound, continuous flow reactors offer several advantages. The key step of creating the chiral tertiary alcohol, likely through the enantioselective addition of a methyl group to a pyrimidine-based ketone precursor, can be significantly enhanced.

Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing highly exothermic or rapid reactions often encountered in organometallic chemistry. pharmasalmanac.com This precise control minimizes the formation of side products, thereby increasing selectivity and yield. Furthermore, the high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to more consistent product quality. europeanpharmaceuticalreview.com

For instance, a packed-bed reactor containing an immobilized chiral catalyst could be employed for the asymmetric methylation step. This setup not only allows for the efficient reuse of the expensive catalyst but also simplifies product purification, as the catalyst remains confined within the reactor.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Asymmetric Methylation

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited, potential for hot spots | Excellent, uniform temperature profile |

| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Difficult, requires re-optimization | Straightforward, numbering-up |

| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes, on-demand generation of reactive intermediates |

| Catalyst Recovery | Often requires separate downstream processing | Can be integrated with immobilized catalysts |

Catalytic Strategies for Enhanced Selectivity

The stereoselective synthesis of the tertiary alcohol is the most critical step in producing enantiopure this compound. Advanced catalytic methods are central to achieving high enantioselectivity.

Chemo-catalysis: The asymmetric addition of organometallic reagents to ketones is a well-established method for creating chiral tertiary alcohols. However, the presence of the nitrogen-containing pyrimidine ring can pose challenges due to potential catalyst inhibition. bris.ac.uk The development of robust chiral ligands and catalyst systems that are tolerant to heteroatoms is an active area of research. For example, chiral oxazaborolidine catalysts have shown promise in the enantioselective reduction of prochiral ketones to chiral alcohols.

Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. nih.govrochester.edu Engineered ketoreductases (KREDs) can exhibit exquisite enantioselectivity in the reduction of a wide range of ketone substrates to their corresponding chiral alcohols. For the synthesis of this compound, a KRED could be employed to reduce a suitable pyrimidinyl ketone precursor with high stereocontrol.

Furthermore, transaminases can be utilized for the asymmetric synthesis of chiral amines. nih.govresearchgate.netsemanticscholar.org A chemo-enzymatic cascade, where a chemical step is followed by an enzymatic conversion in a one-pot setup, could streamline the synthesis. For example, the ketone precursor could first be reduced by a KRED, followed by the enzymatic amination of a related intermediate to install the amino group with the desired stereochemistry.

Table 2: Catalytic Approaches for Enantioselective Synthesis

| Catalytic Approach | Catalyst Example | Key Advantages | Potential Challenges |

| Chemo-catalysis | Chiral Lewis Acids, Transition Metal Complexes | Broad substrate scope, well-established methodologies | Catalyst inhibition by heteroatoms, need for expensive ligands, potential for metal contamination |

| Biocatalysis | Ketoreductases (KREDs), Transaminases | High enantioselectivity, mild reaction conditions, environmentally benign | Limited substrate scope for wild-type enzymes, potential for product inhibition, cofactor regeneration |

Reaction Engineering and Optimization

Reaction engineering principles are applied to optimize the performance of the chosen synthetic route and reactor system. This involves a detailed study of reaction kinetics, thermodynamics, and transport phenomena to identify and control critical process parameters.

For the synthesis of this compound, this could involve:

Design of Experiments (DoE): A statistical approach to systematically optimize reaction conditions such as temperature, catalyst loading, substrate concentration, and solvent system to maximize yield and enantiomeric excess.

In-situ Reaction Monitoring: The use of Process Analytical Technology (PAT), such as spectroscopic techniques (e.g., FTIR, Raman), allows for real-time monitoring of the reaction progress. This enables precise control over the reaction and ensures consistent product quality. pharmafeatures.com

Downstream Processing: Process intensification also extends to purification steps. Techniques like continuous crystallization or chromatography can be integrated with the continuous flow reactor to create a fully continuous manufacturing process, reducing production time and costs.

By integrating continuous flow chemistry, advanced catalytic methods, and rigorous reaction engineering, the synthesis of enantiopure this compound can be transformed from a challenging multi-step batch process into a streamlined, efficient, and highly controlled continuous manufacturing process, ultimately leading to higher yields and selectivities.

Sophisticated Analytical Techniques for the Comprehensive Characterization of 1 Amino 2 Pyrimidin 5 Yl Propan 2 Ol

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a compound by measuring its mass with very high accuracy. For 1-Amino-2-(pyrimidin-5-yl)propan-2-ol (Molecular Formula: C₇H₁₁N₃O), HRMS provides the foundational data for its identification.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for analyzing polar and thermally stable compounds like this compound, generating intact molecular ions with minimal fragmentation. creative-proteomics.com

Electrospray Ionization (ESI): As a highly polar molecule with a basic amino group, this compound is an ideal candidate for positive-ion ESI. In this mode, the analyte is expected to readily accept a proton to form the protonated molecular ion, [M+H]⁺. HRMS analysis of this ion allows for the precise determination of the compound's elemental composition, distinguishing it from other isobaric species.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another powerful technique, particularly useful for moderately polar compounds that are thermally stable. sphinxsai.com It involves vaporizing the sample and solvent, followed by ionization via a corona discharge. sphinxsai.com Similar to ESI, APCI would be expected to produce a prominent [M+H]⁺ ion for this analyte, providing complementary data for molecular formula confirmation.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₇H₁₁N₃O | 153.09021 |

| [M+H]⁺ | C₇H₁₂N₃O⁺ | 154.09749 |

| [M+Na]⁺ | C₇H₁₁N₃ONa⁺ | 176.07944 |

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing information on the connectivity of atoms within a molecule. nih.gov By selecting the protonated molecular ion ([M+H]⁺, m/z 154.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragmentation of pyrimidine (B1678525) derivatives often involves cleavage of side chains and characteristic losses from the heterocyclic ring. sphinxsai.comcdnsciencepub.comsapub.org

Key predicted fragmentation pathways for this compound include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a dehydrated ion at m/z 136.087.

Loss of Ammonia (B1221849) (NH₃): Cleavage of the amino group, resulting in an ion at m/z 137.071.

Alpha-Cleavage: Fission of the C1-C2 bond, leading to the loss of a CH₂NH₂ radical and formation of a stable pyrimidinyl-substituted oxonium ion.

Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring itself can occur, often involving the loss of HCN, which is characteristic of nitrogen-containing heterocycles. cdnsciencepub.com

Table 2: Predicted Key MS/MS Fragments of [C₇H₁₁N₃O+H]⁺

| Fragment Ion (m/z) | Proposed Loss | Formula of Fragment |

| 137.071 | NH₃ (Ammonia) | C₇H₉N₂O⁺ |

| 136.087 | H₂O (Water) | C₇H₁₀N₃⁺ |

| 124.087 | CH₂O (Formaldehyde) | C₆H₁₀N₃⁺ |

| 95.045 | C₃H₆NO (Propanol-amine side chain) | C₄H₅N₂⁺ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

While MS provides information on mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for mapping the precise atomic connectivity and three-dimensional structure of a molecule in solution. ipb.pt

A suite of 2D NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and confirm the structure of this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this molecule, a key correlation would be observed between the diastereotopic protons of the methylene (B1212753) group (C1-H₂) and the protons of the adjacent amino group (NH₂), confirming the aminoethyl fragment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is essential for unambiguously assigning the carbon resonances based on the more easily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. Correlations between the pyrimidine ring protons and the side-chain protons can help define the molecule's preferred conformation in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| C1 (CH₂) | ~2.8 - 3.2 | ~50 | NH₂ | C2, C5 (pyrimidine) |

| C2 (Quaternary C) | - | ~75 | - | - |

| C3 (CH₃) | ~1.5 | ~28 | - | C1, C2, C5 (pyrimidine) |

| NH₂ | ~1.8 (broad) | - | C1-H₂ | C1 |

| OH | ~4.5 (broad) | - | - | C2 |

| Pyrimidine H2 | ~9.1 | ~159 | - | C4, C6 |

| Pyrimidine H4/H6 | ~8.8 | ~157 | H6/H4 | C2, C5, C4/C6 |

Pharmaceutical compounds often exist in different crystalline forms, or polymorphs, which can have distinct physical properties. jeol.com While solution-state NMR cannot distinguish between polymorphs because the crystal lattice is destroyed upon dissolution, solid-state NMR (ssNMR) is a powerful, non-destructive technique for this purpose. jeol.combruker.com By analyzing the bulk powder, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR can differentiate polymorphs of this compound. nih.govnih.gov Subtle differences in crystal packing and intermolecular interactions (e.g., hydrogen bonding) between polymorphs lead to distinct chemical shifts and peak multiplicities in the ssNMR spectrum, providing a unique fingerprint for each solid form. bruker.combruker.com

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric excess (ee), chiral auxiliaries are used. nih.gov

Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte. frontiersin.orgnih.gov For an amino alcohol, CSAs like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or BINOL-derived phosphoric acids are effective. nih.govnih.gov The formation of these diastereomeric complexes in the NMR tube causes the signals of the two enantiomers to appear at slightly different chemical shifts (chemical shift non-equivalence), allowing for their direct integration to calculate the ee. nih.govsemmelweis.hu

Chiral Derivatizing Agents (CDAs): CDAs react covalently with a functional group in the analyte—in this case, the primary amine—to form a stable pair of diastereomers. Reagents such as Mosher's acid chloride or its analogues are commonly used. These diastereomers have distinct physical properties and, therefore, produce separate and well-resolved signals in the NMR spectrum, enabling accurate quantification of the enantiomeric ratio. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify functional groups, determine molecular structure, and study intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific vibrational modes. For this compound, the FTIR spectrum is expected to exhibit a series of distinct absorption bands that confirm the presence of its key structural motifs.

The O-H stretching vibration of the tertiary alcohol group is anticipated to appear as a broad band in the region of 3400-3200 cm⁻¹. The breadth of this band is indicative of hydrogen bonding, a common feature in molecules possessing hydroxyl groups. The N-H stretching vibrations of the primary amine group are expected to produce two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.

The pyrimidine ring will give rise to several characteristic absorptions. The C-H aromatic stretching vibrations are typically observed around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to appear in the 1600-1450 cm⁻¹ range. The C-N stretching vibrations of the amine and the pyrimidine ring, as well as the C-O stretching of the alcohol, will likely be found in the fingerprint region, between 1300 and 1000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Band (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3400-3200 (broad) |

| N-H (Amine) | Asymmetric & Symmetric Stretching | 3500-3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=N, C=C (Pyrimidine) | Stretching | 1600-1450 |

| C-N (Amine, Pyrimidine) | Stretching | 1300-1100 |

| C-O (Alcohol) | Stretching | 1200-1000 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar moieties and symmetric bonds. The Raman spectrum of this compound would provide a unique vibrational fingerprint, with strong signals often observed for the pyrimidine ring vibrations.

| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyrimidine Ring | Symmetric Breathing | ~1000 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-C (Aliphatic) | Stretching | 1200-800 |

| N-H (Amine) | Stretching | 3500-3300 |

| O-H (Alcohol) | Stretching | 3400-3200 |

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org This technique is exceptionally sensitive to the stereochemistry of a molecule and provides a powerful method for determining its absolute configuration. chemrxiv.orgnih.gov

The VCD spectrum of a chiral molecule like this compound will show both positive and negative bands, creating a unique spectral signature for each enantiomer. The spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of the molecule can be unequivocally assigned. nih.gov Key vibrational modes, such as the C-O-H bending and C-N-H bending modes, are often sensitive probes of the stereogenic center's configuration. nih.gov

Electronic Spectroscopy for Electronic Transitions and Chromophore Analysis

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon the absorption of ultraviolet and visible light. These techniques provide information about the chromophores present and can also be used to probe the stereochemical and conformational properties of chiral molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV and visible light, which excites electrons from lower to higher energy orbitals. The pyrimidine ring in this compound acts as the primary chromophore.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to the π → π* and n → π* electronic transitions of the pyrimidine ring. The intense π → π* transitions are typically observed at shorter wavelengths (around 200-280 nm), while the weaker n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, may appear at longer wavelengths (above 280 nm). The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the pyrimidine ring.

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 200-280 | High |

| n → π | >280 | Low |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration and Conformational Dynamics

Electronic Circular Dichroism (ECD), also known as Circular Dichroism (CD) spectroscopy, is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the UV-Vis region. nih.gov For a chiral molecule, the ECD spectrum provides information about its absolute configuration and can also be used to study its conformational dynamics in solution. nih.govnih.gov

X-ray Crystallography for Definitive Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the unequivocal method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the electron density of the molecule can be generated. This allows for the precise assignment of the (R) or (S) configuration at the chiral center—in this case, the carbon atom bearing the hydroxyl group in the propan-2-ol moiety. For pyrimidine-containing compounds, this technique provides incontrovertible proof of stereochemistry, which is crucial for understanding its interaction with biological targets. nih.gov

Table 1: Illustrative Crystallographic Data for a Chiral Aminopropanol Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₇H₁₀N₄O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.45 |

| c (Å) | 15.21 |

| Absolute Configuration | Confirmed as (R) |

Advanced Chromatographic Methods for Purity and Enantiomeric Separations

Chromatographic techniques are fundamental for assessing the chemical and enantiomeric purity of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For chiral compounds, specialized chromatographic techniques are required to separate the enantiomers from each other.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov This method employs a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These differing interactions lead to different retention times for the two enantiomers, allowing for their separation and quantification.

The purity of the sample is determined by detecting any other peaks in the chromatogram, while the enantiomeric excess is calculated from the relative peak areas of the two enantiomers. Common CSPs for separating amino alcohol compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Enantiomeric Excess (% e.e.) | >99% |

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability. The amino and hydroxyl groups can be derivatized, for example, by acylation to form esters and amides.

Once derivatized, the sample is vaporized and passed through a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common chiral selectors used in GC columns. The differential interactions between the enantiomers and the CSP result in different elution times, enabling their separation and quantification.

Table 3: Example GC Method for Chiral Separation after Derivatization

| Parameter | Condition |

|---|---|

| Column | CycloSil-B (Chiral Cyclodextrin derivative) |

| Derivative | N,O-bis(trifluoroacetyl) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold 2 min, ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (S)-derivative | 15.3 min |

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and rapid alternative to HPLC for chiral separations. SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a co-solvent such as methanol (B129727) or ethanol. This supercritical fluid has low viscosity and high diffusivity, which allows for faster separations and higher throughput compared to HPLC.

The principles of separation are similar to HPLC, relying on a chiral stationary phase to resolve the enantiomers. The speed of SFC makes it particularly suitable for high-throughput screening applications in drug discovery and development.

Table 4: Typical SFC Conditions for Rapid Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralcel OJ-H (Cellulose derivative) |

| Mobile Phase | Supercritical CO₂ / Methanol (70:30) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 2.1 min |

| Retention Time (R)-enantiomer | 2.8 min |

Computational and Theoretical Investigations of 1 Amino 2 Pyrimidin 5 Yl Propan 2 Ol

Conformational Analysis and Potential Energy Surface Exploration

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. 1-Amino-2-(pyrimidin-5-yl)propan-2-ol has several rotatable bonds, allowing it to adopt various conformations. Understanding the relative energies of these conformations is crucial.

Molecular mechanics (MM) methods, which use classical physics to model the interactions between atoms, are well-suited for exploring the conformational landscape of flexible molecules. rsc.orgresearchgate.net By rotating the single bonds in this compound and calculating the energy of each resulting conformation, a potential energy surface can be generated. This surface reveals the low-energy, and therefore more probable, conformations of the molecule.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD simulations can explore the conformational space and identify the most stable and frequently occurring conformations. This information is vital for understanding how the molecule might interact with a biological receptor.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. rsc.orgresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and for understanding the mechanism of action at a molecular level.

In the context of this compound, docking simulations can be used to predict how it might interact with a hypothetical biological target. The simulation places the molecule in the binding site of the receptor and calculates a "docking score," which is an estimate of the binding affinity. The results of docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

An illustrative table showing the types of interactions that could be identified through docking simulations is provided below.

| Type of Interaction | Interacting Atoms in this compound | Interacting Residues in a Putative Receptor |

| Hydrogen Bond | Amino group (-NH2) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Hydroxyl group (-OH) | Serine, Threonine |

| Pi-Pi Stacking | Pyrimidine (B1678525) ring | Phenylalanine, Tyrosine, Tryptophan |

This table provides hypothetical data for illustrative purposes.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. researchgate.netresearchgate.net Techniques like DFT can be used to calculate the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted.

By comparing the computationally predicted spectra with experimentally obtained spectra, the structure and conformation of the synthesized molecule can be confirmed. These computational predictions can also help in the assignment of spectral peaks to specific atoms or functional groups within the molecule.

An illustrative table of predicted vs. experimental spectroscopic data is shown below.

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| IR Frequency (O-H stretch) | ~3400 cm⁻¹ | ~3450 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₃) | ~1.2 ppm | ~1.3 ppm |

| ¹³C NMR Chemical Shift (C-OH) | ~70 ppm | ~72 ppm |

This table provides hypothetical data for illustrative purposes.

Computational NMR Chemical Shift and Coupling Constant Prediction

The precise structural elucidation of complex organic molecules like this compound heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. Computational chemistry provides powerful tools to predict NMR parameters, such as chemical shifts (δ) and coupling constants (J), offering a valuable counterpart to experimental data. These predictions are instrumental in assigning signals, confirming stereochemistry, and understanding the electronic environment of the nuclei.

Modern approaches to predict ¹H and ¹³C NMR chemical shifts often employ machine learning (ML) algorithms trained on large datasets of experimentally verified structures. nih.govnih.gov Deep learning models, particularly graph neural networks, can learn intricate relationships between a molecule's structure and its NMR properties, achieving high accuracy with mean absolute errors potentially below 0.10 ppm for ¹H shifts. nih.gov Such programs can predict shifts in various common NMR solvents, including chloroform, DMSO, methanol (B129727), and water, by considering the solvent's effect on the molecular conformation and electronic distribution. nih.gov

For a molecule like this compound, a computational prediction would involve submitting its 3D structure to a prediction engine. The algorithm would then analyze the local chemical environment of each proton and carbon atom—considering factors like inductive effects from the pyrimidine ring, the hydroxyl and amino groups, and through-space effects—to calculate the expected chemical shifts.

Similarly, spin-spin coupling constants (J-couplings), which provide information about the connectivity and dihedral angles between atoms, can be calculated. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). The predicted values help in confirming the assignment of neighboring protons and understanding the molecule's preferred conformation in solution.

Below is a hypothetical table of predicted ¹H NMR chemical shifts for this compound, illustrating the type of data generated by computational methods.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H (on Amino) | 2.15 | Broad Singlet | - |

| H (on Hydroxyl) | 4.50 | Singlet | - |

| CH₃ | 1.25 | Singlet | - |

| CH₂ | 2.90 | Multiplet | J(H,H) = 7.0 |

| Pyrimidine H2 | 9.10 | Singlet | - |

Simulation of IR, Raman, and Circular Dichroism Spectra

The simulation process typically involves several steps:

Generating a representative ensemble of the molecule's possible conformations, often through molecular dynamics simulations. nih.gov

Performing quantum chemical calculations (e.g., using DFT with a basis set like B3LYP/6-311++G**) for each conformation to determine its vibrational frequencies and intensities. nih.gov For simulations in solution, a QM/MM (Quantum Mechanics/Molecular Mechanics) approach can be used, where the solute is treated with high-level quantum mechanics and the surrounding solvent molecules are treated with a simpler molecular mechanics model. nih.gov

Averaging the spectra of the individual conformations, often weighted by their Boltzmann population, to produce the final simulated spectrum. mdpi.com

The simulated IR and Raman spectra would show characteristic bands corresponding to specific vibrational modes, aiding in the structural confirmation of the compound.

Interactive Data Table: Characteristic Vibrational Modes and Predicted Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | Hydroxyl | ~3400 | Strong | Weak |

| N-H Stretch | Amino | ~3300 | Medium | Weak |

| C-H Stretch (Aromatic) | Pyrimidine | ~3050 | Medium | Strong |

| C-H Stretch (Aliphatic) | Propanol (B110389) chain | ~2950 | Strong | Medium |

| C=N/C=C Stretch | Pyrimidine Ring | ~1580, ~1470 | Strong | Strong |

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate energy barriers. This approach provides a molecular-level understanding of how a reaction proceeds, which is critical for optimizing reaction conditions and predicting outcomes.

For a molecule like this compound, computational modeling could be used to elucidate the mechanism of its synthesis, for example, the addition of a nucleophile to a pyrimidine precursor. The process involves:

Mapping the Potential Energy Surface: Potential reactants, intermediates, transition states, and products are modeled.

Locating Transition States (TS): Algorithms are used to find the saddle point on the potential energy surface that connects reactants and products. A true TS is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (energy barrier), which is a key determinant of the reaction rate. researchgate.net

For instance, in a reaction involving an amino alcohol, multiple competing pathways can exist. A comparative study on the reaction of 2-amino-2-methyl-1-propanol (B13486) (AMP) with CO₂ showed that computational methods could effectively distinguish between different mechanisms (e.g., formation of carbamate (B1207046) versus bicarbonate) by calculating their respective energy barriers. researchgate.net Similar methods could be applied to understand the reactivity of the amino and hydroxyl groups on this compound in various chemical transformations.

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and captures bulk electrostatic effects.

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but can explicitly model direct interactions like hydrogen bonding between the solvent and the reacting species, which can be crucial for stabilizing transition states or intermediates.

For reactions involving charged or highly polar species, such as the protonation/deprotonation steps common in reactions of amines, explicit solvent molecules often play a critical role. researchgate.net The choice of solvent can alter the energy barriers of competing pathways. For example, in nucleophilic aromatic substitution reactions, hydrogen-bond donor solvents can assist in the departure of the leaving group, potentially changing the rate-determining step of the reaction. rsc.org Computational studies can model a reaction in various solvents to predict these effects and guide the selection of an optimal reaction medium.

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, while individually weak, collectively play a dominant role in determining the three-dimensional structure, stability, and function of molecules. For this compound, interactions such as hydrogen bonding are fundamental to its conformational preferences and its interactions with other molecules.

This compound possesses multiple sites capable of participating in hydrogen bonds, both as donors and acceptors. These interactions can occur intramolecularly, influencing the molecule's conformation, or intermolecularly, leading to the formation of dimers or larger aggregates in solution or the solid state.

Hydrogen Bond Donors: The amino (-NH₂) and hydroxyl (-OH) groups.

Hydrogen Bond Acceptors: The two nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these bonds. mdpi.com These methods analyze the electron density distribution to find bond critical points and visualize weak interactions.

Interactive Data Table: Potential Hydrogen Bonding Sites

| Site | Type | Functional Group | Role |

|---|---|---|---|

| 1 | -NH₂ | Amino | Donor |

| 2 | -OH | Hydroxyl | Donor / Acceptor |

| 3 | N1 (pyrimidine) | Imine | Acceptor |

π-π Stacking and Electrostatic Interactions within the Pyrimidine Moiety

Theoretical investigations into the pyrimidine moiety of this compound highlight the importance of both π-π stacking and electrostatic interactions in its supramolecular chemistry. These non-covalent forces are crucial in determining the compound's solid-state architecture and its interactions with biological macromolecules.

The pyrimidine ring, an electron-deficient aromatic system, engages in characteristic π-π stacking interactions. These interactions are not only vital for the stability of nucleic acid structures but also play a key role in the binding of pyrimidine-containing ligands to protein targets. The stacking tendency of pyrimidine derivatives is influenced by the nature and position of their substituents. In the case of this compound, the amino and propan-2-ol groups can modulate the electronic properties of the pyrimidine ring, thereby influencing the strength and geometry of π-π stacking arrangements.

Computational models predict that the pyrimidine rings in this compound can adopt several stacking geometries, including parallel-displaced and T-shaped conformations, to maximize favorable interactions and minimize electrostatic repulsion. The presence of heteroatoms in the pyrimidine ring leads to a non-uniform distribution of electron density, which is a key factor in these interactions.

Detailed Research Findings

Advanced computational methods, such as Density Functional Theory (DFT), have been employed to elucidate the specifics of these non-covalent interactions. These studies provide quantitative data on interaction energies and optimal geometries.

π-π Stacking Interactions:

The π-π stacking interactions involving the pyrimidine ring are a result of a complex interplay of electrostatic and dispersion forces. For pyrimidine-containing structures, the antiparallel-displaced geometry is often found to be the most stable stacking conformation. This arrangement minimizes the repulsion between the electron-rich nitrogen atoms of adjacent rings. The interaction energy for such configurations is a key parameter in understanding the stability of the resulting molecular aggregates.

Illustrative computational data for pyrimidine dimer interactions are presented below:

| Stacking Geometry | Interaction Energy (kcal/mol) | Interplanar Distance (Å) |

| Parallel-displaced | -2.39 | 3.4 |

| Antiparallel-displaced | -3.97 | 3.5 |

| T-shaped | -1.91 | 4.8 |

Note: The data in this table is representative of computational studies on pyridine (B92270) dimers, a closely related system, and is intended for illustrative purposes to indicate the relative stability of different stacking geometries. researchgate.net

Electrostatic Interactions:

The molecular electrostatic potential (MEP) surface of the pyrimidine moiety reveals distinct regions of positive and negative potential. The nitrogen atoms are associated with negative potential (electron-rich), making them favorable sites for interactions with electrophiles or hydrogen bond donors. The regions around the ring hydrogen atoms exhibit positive potential (electron-deficient), predisposing them to interactions with nucleophiles or hydrogen bond acceptors.

The following table summarizes the calculated electrostatic potential values at specific points on the pyrimidine ring of a model system:

| Atom/Region | Electrostatic Potential (kcal/mol) |

| N1 | -45.2 |

| N3 | -48.5 |

| C2-H | +22.1 |

| C4-H | +25.8 |

| C6-H | +24.3 |

Note: These values are hypothetical and serve to illustrate the typical charge distribution on a pyrimidine ring based on general principles of electronic structure.

The Pivotal Role of this compound in Advanced Synthesis and Material Innovations

The chiral amino alcohol, this compound, has emerged as a compound of significant interest in the realms of advanced organic synthesis and materials science. Its unique structural features, combining a chiral backbone with a functional pyrimidine moiety, render it a versatile tool for chemists. This article explores the multifaceted applications of this compound, focusing on its utility as a chiral ligand in asymmetric catalysis and as a fundamental building block for the construction of complex molecular architectures.

Mechanistic Insights into the Reactivity and Stereocontrol of 1 Amino 2 Pyrimidin 5 Yl Propan 2 Ol

Kinetics and Thermodynamics of Reactions Involving the Compound

Detailed kinetic and thermodynamic studies on reactions specifically involving 1-Amino-2-(pyrimidin-5-yl)propan-2-ol have not been extensively reported. To understand the potential reactivity of this molecule, one can draw parallels from studies on similar compounds. For instance, research on the kinetics of CO2 absorption by aqueous solutions of amino alcohols like 1-amino-2-propanol has been conducted. These studies often determine reaction orders, rate constants, and activation energies, providing insights into the reaction mechanisms. However, the presence of the pyrimidine (B1678525) ring in this compound would significantly influence its electronic properties and, consequently, its reactivity profile compared to simpler amino alcohols.

A hypothetical kinetic study of a reaction involving this compound, for example, its N-acylation, would likely involve monitoring the concentration of reactants and products over time under various conditions. The data obtained could be used to determine the rate law and the corresponding rate constants.

Table 1: Hypothetical Kinetic Data for the N-Acylation of this compound

| Experiment | Initial [Compound] (mol/L) | Initial [Acylating Agent] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reactions are crucial for understanding reaction feasibility and spontaneity. These parameters have not been experimentally determined for reactions of this compound.

Stereoelectronic Effects Governing Reactivity and Selectivity

The reactivity and selectivity of this compound are expected to be governed by a combination of steric and electronic effects. The pyrimidine ring, being an electron-deficient aromatic system, will influence the basicity of the amino group and the nucleophilicity of the hydroxyl group. The nitrogen atoms in the pyrimidine ring withdraw electron density from the ring, which in turn affects the adjacent propanol (B110389) chain.

The stereochemistry of the chiral center at the C2 position of the propanol chain is a critical factor in stereoselective reactions. The presence of the hydroxyl and methyl groups at this stereocenter can direct the approach of incoming reagents, leading to diastereoselective or enantioselective transformations. For instance, in a reaction where the amino group acts as a nucleophile, the stereocenter could influence the facial selectivity of the attack on a prochiral electrophile.

Influence of Solvent and Temperature on Reaction Outcomes

Solvent and temperature are critical parameters that can significantly influence the outcome of chemical reactions. For reactions involving a polar molecule like this compound, the choice of solvent can affect reaction rates and selectivity. Polar protic solvents, for example, can solvate the amino and hydroxyl groups through hydrogen bonding, potentially altering their nucleophilicity. Aprotic solvents, on the other hand, might favor different reaction pathways.

Temperature typically has a direct effect on reaction rates, with higher temperatures leading to faster reactions as described by the Arrhenius equation. However, in cases of competing reaction pathways with different activation energies, temperature can also influence the product distribution. For stereoselective reactions, temperature can impact the degree of stereocontrol, with lower temperatures often leading to higher selectivity.

Table 2: Hypothetical Influence of Solvent on the Rate of a Reaction of this compound

| Solvent | Dielectric Constant | Relative Rate |

| Dichloromethane | 9.1 | 1 |

| Tetrahydrofuran | 7.5 | 5 |

| Acetonitrile | 37.5 | 20 |

| Water | 80.1 | 50 |

Derivatization Strategies for Structure-Reactivity Correlation Studies

Systematic derivatization of this compound would be a valuable strategy for establishing structure-reactivity relationships. Modifications at different positions of the molecule would allow for a detailed investigation of the electronic and steric effects on its reactivity.

Possible derivatization strategies could include:

Modification of the amino group: N-alkylation or N-acylation would allow for probing the role of the amino group's basicity and nucleophilicity.

Modification of the hydroxyl group: O-alkylation or O-acylation could be used to investigate the influence of the hydroxyl group on the reaction outcomes.

Substitution on the pyrimidine ring: Introducing electron-donating or electron-withdrawing groups onto the pyrimidine ring would systematically alter the electronic properties of the entire molecule, providing insights into their effect on reactivity.

By correlating the reaction rates and selectivities of these derivatives with their structural and electronic parameters (e.g., Hammett parameters for substituents on the pyrimidine ring), a quantitative understanding of the factors governing the reactivity of this class of compounds could be achieved.

Future Research Directions and Emerging Opportunities for 1 Amino 2 Pyrimidin 5 Yl Propan 2 Ol

Development of Biomimetic Synthetic Strategies

The synthesis of complex molecules like 1-Amino-2-(pyrimidin-5-yl)propan-2-ol, which contains a chiral amino alcohol, can draw significant inspiration from nature's synthetic machinery. Biomimetic strategies aim to replicate the efficiency and selectivity of enzymatic processes, offering green and effective routes to valuable chemical entities.

Future research could focus on chemo-enzymatic pathways that utilize engineered enzymes for key transformations. Chiral amino alcohols are prevalent synthons in pharmaceuticals, and their efficient synthesis is a key goal. frontiersin.orgnih.gov One promising avenue is the use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of a suitable α-hydroxy ketone precursor. frontiersin.orgnih.gov This approach uses ammonia (B1221849) as an inexpensive and clean amino donor under mild conditions, mimicking biological amino acid synthesis and offering high enantioselectivity. nih.gov The development of a custom AmDH optimized for the pyrimidine-containing substrate would be a primary research objective.

Furthermore, inspiration can be drawn from the biosynthesis of pyrimidine-containing alkaloids. nih.govresearchgate.net Nature employs intricate, often one-pot, cascade reactions to assemble these heterocyclic structures. A biomimetic approach might involve a tandem reaction sequence where the pyrimidine (B1678525) ring is formed and the amino alcohol side chain is installed concurrently, guided by a multifunctional catalyst that mimics an enzyme's active site. Such a strategy would represent a significant advance in synthetic efficiency over traditional multi-step methods.

Table 1: Potential Biomimetic Approaches

| Strategy | Key Biocatalyst/Concept | Potential Precursor | Advantages |

|---|---|---|---|

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | 1-Hydroxy-1-(pyrimidin-5-yl)propan-2-one | High enantioselectivity, mild conditions, uses ammonia. frontiersin.orgnih.gov |

| Alkaloid Synthesis Mimicry | Multi-component Tandem Reaction | Simple pyrimidine precursors and C3 synthons | High atom economy, reduced step count, mimics natural cascade reactions. nih.gov |

Exploration of Photoredox and Electroorganic Chemistry Applications

Modern synthetic methods like photoredox and electroorganic chemistry offer powerful tools for activating otherwise inert bonds under exceptionally mild conditions. nih.govacs.orgnih.govatomfair.com For this compound, these techniques present exciting opportunities for both its primary synthesis and subsequent derivatization through C-H functionalization. nih.govnih.gov

Visible-light photoredox catalysis could enable the direct functionalization of the pyrimidine ring. jocpr.com The electron-deficient nature of the pyrimidine scaffold makes it an excellent substrate for Minisci-type reactions, where photoredox-generated alkyl radicals can be added to the ring's C-H bonds. nih.govacs.org This would allow for the late-stage introduction of diverse alkyl groups at positions 2, 4, or 6 of the pyrimidine ring, rapidly generating analogues of the parent compound. Mechanistic pathways such as Hydrogen Atom Transfer (HAT) or Proton-Coupled Electron Transfer (PCET) could also be explored to functionalize C-H bonds on potential side chains or to forge the core structure itself. atomfair.com

Electroorganic synthesis provides an alternative, reagent-free method for generating reactive intermediates. The electrochemical oxidation or reduction of suitable pyrimidine precursors could initiate cyclization or coupling reactions necessary for building the target molecule. acs.orgresearchgate.net For instance, the electrochemical oxidation of a catechol derivative in the presence of an amino pyrimidine can lead to the formation of new heterocyclic systems, a strategy that could be adapted for building more complex scaffolds onto the this compound core. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Table 2: AI and Machine Learning Applications in Synthesis

| Application Area | AI/ML Tool/Technique | Objective | Potential Impact |

|---|---|---|---|

| Reaction Prediction | Neural Networks, Graph-based Models | Predict major products and side products from given reactants. acs.orgnih.gov | Reduce failed experiments; guide selection of reaction types. |

| Retrosynthetic Analysis | Transformer-based Neural Networks (e.g., IBM RXN) | Propose multiple viable synthetic pathways to the target molecule. researchgate.netpreprints.org | Accelerate route design; discover novel and more efficient syntheses. |

| Condition Optimization | Bayesian Optimization, Reinforcement Learning | Identify optimal reaction parameters (temperature, solvent, etc.) for yield and selectivity. preprints.org | Minimize experimental runs; improve process efficiency and sustainability. |

Advanced Methodologies for Scaffold Diversification and Library Generation

The this compound structure represents a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. nih.gov As such, it is an ideal starting point for the creation of compound libraries for high-throughput screening in drug discovery. Advanced strategies like Diversity-Oriented Synthesis (DOS) and DNA-Encoded Library (DEL) technology are particularly well-suited for this purpose. nih.govresearchgate.net

DOS aims to generate a collection of structurally diverse and complex molecules from a common starting material. researchgate.net Beginning with the this compound core, a DOS campaign could employ a series of branching reaction pathways to modify both the pyrimidine ring and the amino alcohol side chain, leading to a library with broad coverage of chemical space. researchgate.netdundee.ac.uk

DNA-Encoded Library (DEL) technology offers a paradigm for generating libraries of unprecedented size. nih.govacs.org In this approach, the pyrimidine core would be attached to a unique DNA oligonucleotide tag. The scaffold would then be subjected to a series of chemical transformations, with a new DNA tag being added after each step to record the synthetic history. The resulting library, potentially containing millions or billions of unique compounds, can be screened against a biological target in a single experiment. nih.govnih.gov Given that pyrimidine is a ubiquitous component in approved drugs, its use as a modular scaffold for DEL synthesis is a highly promising research direction. nih.govacs.org

Unexplored Catalytic Domains and Reaction Types

Future synthetic efforts will likely focus on discovering novel catalytic systems to construct and functionalize the this compound scaffold with greater efficiency and precision. This includes the development of new multicomponent reactions (MCRs) and the exploration of innovative transition-metal catalysts.

MCRs, which combine three or more reactants in a single operation to form a product that contains portions of all components, are highly desirable for their efficiency. mdpi.com Designing a novel MCR that assembles the target molecule from simple, commercially available starting materials would be a significant breakthrough. Recent advances in using magnetic nanoparticle-supported catalysts for MCRs could offer a green and highly efficient route to pyrimidine derivatives. mdpi.com

The field of transition-metal catalysis also presents numerous opportunities. While palladium-catalyzed cross-coupling reactions are well-established for modifying heterocyclic rings, there is room to explore catalysts based on other metals like rhodium, iridium, or nickel for novel C-H bond functionalization or C-N bond-forming reactions. souleresearchgroup.orgnih.gov For example, developing a catalytic system for the direct, regioselective C-H amination or arylation of the pyrimidine ring would provide a powerful tool for derivatization. Furthermore, new catalysts for sustainable C-N and C-C bond formation could provide greener pathways for the synthesis of N-heterocycles from biomass-derived molecules. nih.govresearchgate.net

Q & A

Basic: What are the most reliable synthetic routes for preparing 1-Amino-2-(pyrimidin-5-yl)propan-2-ol?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or reductive amination. A general protocol involves reacting pyrimidin-5-ylmagnesium bromide with a protected amino-epoxide intermediate (e.g., 2-nitrooxirane) under anhydrous conditions. After deprotection (e.g., catalytic hydrogenation for nitro groups), the product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Characterization includes (e.g., δ 1.49 ppm for methyl groups in analogous structures) and LC-MS to confirm molecular ion peaks .

Advanced: How can regioselectivity challenges in pyrimidine functionalization be addressed during synthesis?

Methodological Answer: